(R)-RuCl[(benzene)(BINAP)]Cl
CAS No.: 124069-39-2
Cat. No.: VC8365997
Molecular Formula: C50H40Cl2P2Ru+
Molecular Weight: 874.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124069-39-2 |
|---|---|
| Molecular Formula | C50H40Cl2P2Ru+ |
| Molecular Weight | 874.8 g/mol |
| IUPAC Name | benzene;chlororuthenium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;chloride |
| Standard InChI | InChI=1S/C44H32P2.C6H6.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-2-4-6-5-3-1;;;/h1-32H;1-6H;2*1H;/q;;;;+1 |
| Standard InChI Key | ASFJVTMJOOTXKY-UHFFFAOYSA-N |
| SMILES | C1=CC=CC=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru] |
| Canonical SMILES | C1=CC=CC=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru] |
Introduction
Structural and Electronic Properties
Molecular Architecture
The complex features a ruthenium(II) center coordinated to a benzene molecule, two chloride ligands, and the chiral (R)-BINAP ligand. The BINAP ligand’s binaphthyl backbone introduces axial chirality, creating a stereochemically rigid environment around the metal center. This configuration dictates the spatial arrangement of the substrate-binding sites, enabling differentiation between prochiral faces of unsaturated bonds. The benzene ligand occupies one coordination site, while the remaining positions are filled by chloride ions and the bidentate BINAP phosphine groups .
Electronic Configuration
Ruthenium’s d⁶ electronic configuration facilitates oxidative addition and reductive elimination steps critical for hydrogen activation. The BINAP ligand’s electron-donating phosphine groups stabilize the Ru center while modulating its redox potential. Spectroscopic studies indicate that the benzene ligand remains π-coordinated during catalysis, preserving the complex’s stability under high hydrogen pressures .
Synthesis and Preparation
One-Step Synthesis from [RuCl₂(benzene)]₂
Noyori and colleagues developed a streamlined synthesis by reacting [RuCl₂(benzene)]₂ with (R)-BINAP in dimethylformamide (DMF) at 100°C . This method avoids laborious purification steps, yielding the active catalyst in situ:
The reaction proceeds via ligand substitution, where BINAP displaces chloride ions from the ruthenium dimer.
Catalyst Activation
Prior to hydrogenation, the catalyst undergoes activation under hydrogen gas (H₂). This step reduces the Ru(II) center, generating a Ru-H species essential for substrate binding. For example, in methanol, the complex forms [(R)-BINAP]RuHCl(CH₃OH)₂, which serves as the active hydride donor .
Mechanism of Asymmetric Hydrogenation
Substrate Coordination
The catalytic cycle begins with substrate coordination to the Ru center. For α-keto esters, the ketone oxygen binds to Ru, positioning the prochiral carbonyl group within the chiral environment of BINAP . Deuterium-labeling experiments confirm that hydrogenation proceeds via the keto tautomer rather than the enol form .
Hydride Transfer and Enantioselectivity
Hydride transfer from the Ru-H moiety to the substrate’s β-carbon generates a Ru-alkoxide intermediate. The BINAP ligand’s chiral pockets sterically constrain the substrate, favoring the formation of one enantiomer. For instance, methyl 2,2-dimethyl-3-oxobutanoate is reduced to the (R)-α-hydroxy ester with 96% ee under 100 atm H₂ at 23°C . Transition-state models attribute selectivity to differential steric interactions in diastereomeric complexes .
Applications in Pharmaceutical Synthesis
Production of Chiral Alcohols
The catalyst excels in reducing α-keto esters to α-hydroxy esters, key intermediates in antivirals and anticoagulants. For example, hydrogenation of methyl 3-oxo-2,2-dimethylbutanoate yields (R)-pantolactone, a precursor for vitamin B₅, with 99% ee .
Synthesis of Enantiopure Amines
Dynamic kinetic resolution of β-amino ketones achieves >99% ee for antidepressants like (R)-fluoxetine. The Ru-BINAP system facilitates simultaneous hydrogenation and racemization, ensuring high yields and stereoselectivity .
Reaction Optimization and Scalability
Pressure and Temperature Effects
Reactions can be conducted under mild (4 atm H₂, 100°C) or high-pressure (100 atm H₂, 23°C) conditions. Elevated pressures enhance reaction rates and enantioselectivity for sterically hindered substrates .
Solvent and Additive Screening
Methanol and ethanol are preferred solvents due to their ability to stabilize ionic intermediates. Additives like t-BuOK improve catalyst activity by deprotonating intermediates, as seen in the hydrogenation of amino ketones .
Comparative Performance with Modified Catalysts
T-BINAP and DM-BINAP Analogues
Replacing BINAP with tetramethylated (T-BINAP) or dimethylated (DM-BINAP) variants alters steric and electronic properties. For example, RuCl₂[(S)-DM-BINAP][(S,S)-DPEN] achieves 97.5% ee in citronellol synthesis but requires higher catalyst loadings .
Industrial Adaptations
Scalable protocols using in situ-generated catalysts from (COD)Ru(2-methylallyl)₂ and HBr enable 1 atm H₂ reactions, albeit with 2 mol% catalyst . This trade-off between pressure and loading underscores the flexibility of Ru-BINAP systems.
Recent Advances and Future Directions
Mechanistic Insights from Isotopic Labeling
Deuterium tracing revealed that hydrogenation of α-deutero-β-keto esters retains 80% deuterium at C-2, confirming a non-enolic pathway . Such studies guide catalyst redesign for challenging substrates.
Computational Modeling
Density functional theory (DFT) simulations predict enantioselectivity trends by analyzing transition-state geometries. These models aid in rational ligand modification to enhance stereocontrol .
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